molecular formula C16H11BrN2OS B14398715 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one CAS No. 89373-90-0

5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one

Cat. No.: B14398715
CAS No.: 89373-90-0
M. Wt: 359.2 g/mol
InChI Key: YHLUFEAZRXFHQL-UHFFFAOYSA-N
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Description

5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolone core with benzylidene and bromoanilino substituents, makes it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidene-2-aminothiazol-4(5H)-one: Lacks the bromoanilino group.

    5-Benzylidene-2-(4-chloroanilino)-1,3-thiazol-4(5H)-one: Contains a chloroanilino group instead of bromoanilino.

    5-Benzylidene-2-(3-methoxyanilino)-1,3-thiazol-4(5H)-one: Contains a methoxyanilino group.

Uniqueness

The presence of the bromoanilino group in 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one may confer unique properties, such as enhanced biological activity or different reactivity compared to similar compounds. The specific effects would need to be investigated through comparative studies.

Properties

CAS No.

89373-90-0

Molecular Formula

C16H11BrN2OS

Molecular Weight

359.2 g/mol

IUPAC Name

5-benzylidene-2-(3-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11BrN2OS/c17-12-7-4-8-13(10-12)18-16-19-15(20)14(21-16)9-11-5-2-1-3-6-11/h1-10H,(H,18,19,20)

InChI Key

YHLUFEAZRXFHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Br)S2

Origin of Product

United States

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